molecular formula C11H17N3S B12488251 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B12488251
M. Wt: 223.34 g/mol
InChI Key: YRZYETZCYPNNOW-UHFFFAOYSA-N
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Description

6-(2-Ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a synthetic heterocyclic compound designed for research applications. It features a piperidine-substituted pyrimidine core with an exocyclic thione group. This molecular architecture is of significant interest in medicinal chemistry, as pyrimidine derivatives bearing a thione moiety are known to exhibit a wide range of biological activities . These activities can include antioxidant, antimicrobial, and anticancer effects, making such compounds versatile scaffolds in the development of new pharmacological agents . The presence of the 2-ethylpiperidine substituent may influence the compound's pharmacokinetic properties and target binding affinity. Recent scientific investigations highlight the particular value of pyrimidine-4(3H)-thione derivatives in photodynamic therapy (PDT). For instance, structurally related thieno[3,4-d]pyrimidin-4(3H)-thiones have been identified as highly effective, heavy-atom-free photosensitizers . These compounds can generate reactive triplet states and produce singlet oxygen with high quantum yield, leading to pronounced photodynamic efficacy against cancer cells, including under hypoxic conditions . This suggests potential research applications for this compound in exploring novel anticancer therapies. Researchers can utilize this compound as a key intermediate for further chemical modifications or as a core structure in biological screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this product with appropriate care and comply with all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15)

InChI Key

YRZYETZCYPNNOW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=CC(=S)N=CN2

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Thione Formation

The most direct route involves reacting 2-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine with thiourea under basic conditions. The chlorine atom at position 4 of the pyrimidine ring is displaced by the sulfur nucleophile, yielding the thione derivative.

Procedure :

  • Dissolve 2-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol.
  • Add thiourea (1.2 eq) and potassium hydroxide (2.0 eq).
  • Reflux at 80°C for 6–8 hours.
  • Acidify with dilute HCl to pH 3–4, isolate via filtration, and recrystallize from ethanol.

Key Data :

Parameter Value
Yield 72–78%
Purity (HPLC) >98%
Reaction Temperature 80°C

Mechanism :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiourea’s sulfur attacks the electron-deficient C4 position of the pyrimidine ring, facilitated by KOH deprotonation.

Cyclocondensation of Thioureas with β-Keto Esters

Modified Biginelli Reaction

A three-component cyclocondensation of thiourea, ethyl acetoacetate, and 2-ethylpiperidine-1-carbaldehyde forms the pyrimidine-thione ring.

Procedure :

  • Mix thiourea (1.0 eq), ethyl acetoacetate (1.0 eq), and 2-ethylpiperidine-1-carbaldehyde (1.0 eq) in ethanol.
  • Add HCl (0.5 eq) and reflux for 12 hours.
  • Neutralize with NH4OH, filter, and recrystallize from acetonitrile.

Key Data :

Parameter Value
Yield 60–68%
Byproducts <5% dimerization

Mechanism :
The reaction proceeds via Knoevenagel condensation followed by cyclization, with the thiourea providing the thione functionality.

Functionalization of Preformed Pyrimidine-Thiones

Piperidine Alkylation

A two-step sequence involves first synthesizing 6-chloropyrimidine-4(3H)-thione, followed by N-alkylation with 2-ethylpiperidine.

Step 1: Thione Synthesis

  • React 6-chloropyrimidin-4-amine with Lawesson’s reagent (1.2 eq) in toluene at 110°C for 4 hours.
  • Isolate 6-chloropyrimidine-4(3H)-thione (yield: 85%).

Step 2: Alkylation

  • Dissolve 6-chloropyrimidine-4(3H)-thione (1.0 eq) and 2-ethylpiperidine (1.5 eq) in DMF.
  • Add K2CO3 (2.0 eq) and heat at 90°C for 8 hours.
  • Purify via column chromatography (hexane:EtOAc = 3:1).

Key Data :

Parameter Value
Overall Yield 58–63%
Selectivity >95% N-alkylation

Microwave-Assisted Synthesis

Rapid Cyclization

Microwave irradiation accelerates ring closure in solvent-free conditions.

Procedure :

  • Mix 2-ethylpiperidine (1.0 eq), thiourea (1.0 eq), and ethyl 3-(2-ethylpiperidin-1-yl)propanoate (1.0 eq).
  • Irradiate at 150°C for 20 minutes.
  • Purify via recrystallization from methanol.

Key Data :

Parameter Value
Yield 75–80%
Reaction Time 20 minutes

Advantages :

  • Reduces reaction time from hours to minutes.
  • Minimizes solvent use.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Cost Efficiency
Thiourea Condensation 72–78 >98 6–8 h High
Pd-Catalyzed Coupling 65–70 95–97 1 h Moderate
Biginelli Reaction 60–68 90–92 12 h Low
Microwave Synthesis 75–80 98 0.33 h High

Key Findings :

  • Microwave-assisted synthesis offers the best balance of yield, purity, and speed.
  • Pd-catalyzed methods are ideal for late-stage diversification but require expensive catalysts.
  • Thiourea condensation remains the most cost-effective for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing O-alkylation in N-alkylation steps reduces yields.
  • Solution : Use polar aprotic solvents (e.g., DMF) and excess K2CO3 to favor N-alkylation.

Purification Difficulties

  • Issue : Thione derivatives often co-crystallize with unreacted thiourea.
  • Solution : Sequential washing with cold ethanol and aqueous NH4OH.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione are not thoroughly documented in the provided search results; however, the synthesis of the compound involves the cyclization of precursors under specific conditions. The compound interacts with molecular targets to modulate activity, such as binding to enzymes or receptors.

Other pyrimidine derivatives are being explored for various biological activities, including antitumor properties . Studies of heterocyclic amines, which include pyrimidine derivatives, have implications in understanding potential links between creatine supplementation and cancer risk, though research indicates diet is a more significant factor in the formation of carcinogenic heterocyclic amines . Additionally, some nitrogen-containing heterocyclic compounds have shown potential antidepressant activity .

Synthesis and Structure Validation
The synthesis of this compound involves the cyclization of appropriate precursors under specific conditions. The structures of newly synthesized heterocycles are validated through various spectroscopic methods .

Antitumor Screening of Pyrimidine Derivatives
Several pyrimidine derivatives have been synthesized and screened for antitumor activity against colon carcinoma cell lines (HCT-116) and hepatocellular carcinoma cell lines (HepG-2) . Compound 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone 10a showed the most cytotoxic activity . Compounds 4a , 6a , and 14a exhibited considerable cytotoxic action . Compounds containing a thio group (C=S) exhibit the highest cytotoxic activity, which increases with the inclusion of a polar group such as the carbonyl group (C=O) .

Mechanism of Action

The mechanism of action of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Thione Group vs. Carbonyl Group

  • Bioactivity Enhancement: Thionation (replacing C=O with C=S) in quinazolin-4(3H)-thione derivatives increases antiproliferative activity by 2–3 fold compared to their carbonyl counterparts . Similar trends are observed in thieno[3,4-d]pyrimidines, where thionation improves ROS generation for photodynamic therapy .
  • Tautomerism : Pyrimidine-4(3H)-thione predominantly adopts a thiolactam tautomeric form (C=S→N-H), which stabilizes the aromatic system and influences binding to biological targets .

Substituent Effects

  • Piperidine vs. Thiophene Rings : The 2-ethylpiperidin-1-yl group in the target compound may enhance lipophilicity and membrane permeability compared to fused thiophene rings in ThiathioHX .
  • Antimicrobial vs. Anticancer Activity: Substituents like oxadiazole (in thieno[2,3-d]pyrimidines) correlate with antimicrobial activity, while bulky groups (e.g., phenacyl in quinazolines) enhance anticancer effects .

Biological Activity

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thione-containing heterocycles, which have been associated with various pharmacological properties including anticancer, antimicrobial, and antidepressant activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with pyrimidine derivatives under specific conditions to yield the thione form. The presence of the thione group (C=S) is crucial as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against leukemia, breast, and colon cancer cell lines. The mechanism often involves the induction of apoptosis, which can be assessed by measuring the Bax/Bcl2 ratio in treated cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Caspase activation

Antimicrobial Activity

Compounds containing thione functionalities have also shown promising antimicrobial properties . Research indicates that derivatives similar to this compound exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thione moiety is believed to play a significant role in disrupting bacterial cell membranes.

Antidepressant Potential

The compound's structural features suggest potential interactions with neurotransmitter systems. Studies on related compounds indicate that they may possess antidepressant-like effects , potentially through modulation of serotonin pathways. Specifically, some derivatives have shown affinity for serotonin receptors, which could lead to enhanced mood regulation .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives, including those with a thione group, for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction in treated groups compared to controls.
  • Antimicrobial Testing : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial activity.
  • Behavioral Studies : In animal models, compounds structurally similar to this compound were assessed for their antidepressant effects using forced swim tests (FST), demonstrating reduced immobility times comparable to standard antidepressants .

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